molecular formula C19H23F3N4O3S B10959494 ethyl 2-{butan-2-yl[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

ethyl 2-{butan-2-yl[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Cat. No.: B10959494
M. Wt: 444.5 g/mol
InChI Key: UDVVZKBZXCDPKV-CMDGGOBGSA-N
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Description

ETHYL 2-{SEC-BUTYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound featuring a thiazole ring, a pyrazole moiety, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{SEC-BUTYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrazole moiety and the trifluoromethyl group. Key steps include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be synthesized via the condensation of hydrazine derivatives with 1,3-diketones or β-ketoesters.

    Attachment of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of complex organic molecules, providing better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{SEC-BUTYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the thiazole ring, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 2-{SEC-BUTYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, owing to its reactive functional groups.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of ETHYL 2-{SEC-BUTYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 2-{SEC-BUTYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

    Pyrazole Derivatives: Compounds with pyrazole moieties and varying functional groups.

    Trifluoromethyl Compounds: Molecules containing the trifluoromethyl group, which imparts unique chemical and physical properties.

Properties

Molecular Formula

C19H23F3N4O3S

Molecular Weight

444.5 g/mol

IUPAC Name

ethyl 2-[butan-2-yl-[(E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl]amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H23F3N4O3S/c1-6-11(3)26(14(27)9-8-13-10-23-25(5)12(13)4)18-24-16(19(20,21)22)15(30-18)17(28)29-7-2/h8-11H,6-7H2,1-5H3/b9-8+

InChI Key

UDVVZKBZXCDPKV-CMDGGOBGSA-N

Isomeric SMILES

CCC(C)N(C1=NC(=C(S1)C(=O)OCC)C(F)(F)F)C(=O)/C=C/C2=C(N(N=C2)C)C

Canonical SMILES

CCC(C)N(C1=NC(=C(S1)C(=O)OCC)C(F)(F)F)C(=O)C=CC2=C(N(N=C2)C)C

Origin of Product

United States

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